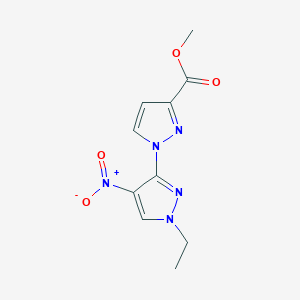![molecular formula C13H9BrClN3OS B2526397 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-38-2](/img/structure/B2526397.png)
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C13H9BrClN3OS and a molecular weight of 370.65 g/mol. This compound is characterized by the presence of a bromine atom, a chloropyridine moiety, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine-3-amine with thiophosgene to form the intermediate 2-chloropyridin-3-yl isothiocyanate.
Coupling Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the carbamothioyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide: This compound has a similar structure but with different substituents on the pyridine ring.
N-[(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are studied for their anti-tubercular activity and have similar structural features.
Uniqueness
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents with the carbamothioyl group and benzamide structure provides distinct chemical properties that are valuable in various research applications.
Properties
IUPAC Name |
4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUBFVIONKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)
![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)
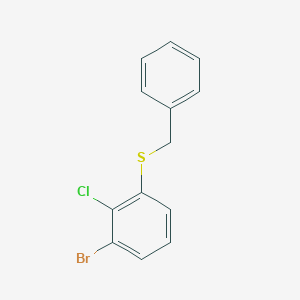
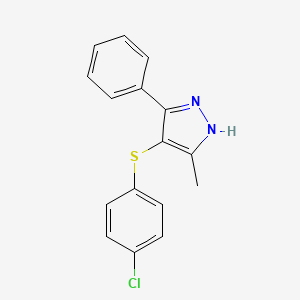
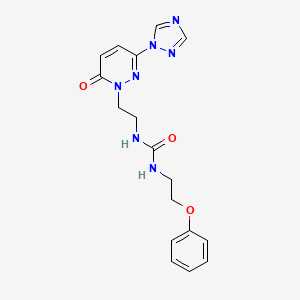
![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)
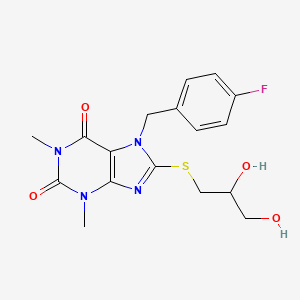

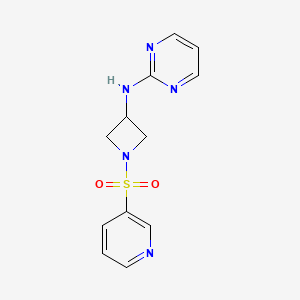
![N-cyclopropyl-N-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)
![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2526335.png)
